molecular formula C17H15BrN4O2 B10899089 1-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10899089
M. Wt: 387.2 g/mol
InChI Key: TVKYCRISJXSQDT-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a bromophenoxy group, a methyl-pyridyl group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the bromophenoxy and methyl-pyridyl intermediates, followed by their coupling with the pyrazole carboxamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and methyl-pyridyl groups may play crucial roles in binding to these targets, while the pyrazole carboxamide core could be involved in modulating the activity of the target molecules. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives and bromophenoxy-containing molecules. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, other pyrazole derivatives may lack the bromophenoxy group, resulting in different reactivity and applications.

Conclusion

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies and applications of this compound could lead to new discoveries and advancements in these areas.

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4O2/c1-12-3-2-4-16(19-12)20-17(23)15-9-10-22(21-15)11-24-14-7-5-13(18)6-8-14/h2-10H,11H2,1H3,(H,19,20,23)

InChI Key

TVKYCRISJXSQDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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